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molecular formula C18H18N4O4S B8317484 methyl 3-[(4-morpholin-4-ylbenzoyl)amino]-1H-thieno[3,2-c]pyrazole-5-carboxylate

methyl 3-[(4-morpholin-4-ylbenzoyl)amino]-1H-thieno[3,2-c]pyrazole-5-carboxylate

Cat. No. B8317484
M. Wt: 386.4 g/mol
InChI Key: WFKOCOAHOOYQRY-UHFFFAOYSA-N
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Patent
US07485661B2

Procedure details

A mixture of methyl 3-[(4-morpholin-4-ylbenzoyl)amino]-1H-thieno[3,2-c]pyrazole-5-carboxylate (2.3 g, 6 mmol) and aqueous sodium hydroxide (12.5 ml of a 2N solution)in MeOH (50 ml) was heated for 8 h at 50° C. After cooling the methanol was removed by evaporation under reduced pressure, water (5 ml) was added, and the pH was adjusted at 7 by adding aqueous hydrochloric acid. The precipitate was separated by filtration, washed with water and ethyl ether, and dryed at 50° C. under vacuum. 2.2 g of title compound were obtained. LC-MS, chromatographic method A, Rt 2.06, [M+H]+ 373.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[CH:27]=[CH:26][C:10]([C:11]([NH:13][C:14]3[C:15]4[S:21][C:20]([C:22]([O:24]C)=[O:23])=[CH:19][C:16]=4[NH:17][N:18]=3)=[O:12])=[CH:9][CH:8]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[OH-].[Na+]>CO>[N:1]1([C:7]2[CH:27]=[CH:26][C:10]([C:11]([NH:13][C:14]3[C:15]4[S:21][C:20]([C:22]([OH:24])=[O:23])=[CH:19][C:16]=4[NH:17][N:18]=3)=[O:12])=[CH:9][CH:8]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
N1(CCOCC1)C1=CC=C(C(=O)NC=2C3=C(NN2)C=C(S3)C(=O)OC)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed by evaporation under reduced pressure, water (5 ml)
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
by adding aqueous hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The precipitate was separated by filtration
WASH
Type
WASH
Details
washed with water and ethyl ether
CUSTOM
Type
CUSTOM
Details
dryed at 50° C. under vacuum

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C1=CC=C(C(=O)NC=2C3=C(NN2)C=C(S3)C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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